molecular formula C11H8ClN3O B1399061 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide CAS No. 1026136-67-3

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide

Cat. No.: B1399061
CAS No.: 1026136-67-3
M. Wt: 233.65 g/mol
InChI Key: CCZOOWVBFKEKSF-UHFFFAOYSA-N
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Description

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboxamide group. One common method involves the reaction of 2-aminopyridine with a chlorinating agent such as iron(III) chloride to produce 6-chloro-2-aminopyridine. This intermediate is then reacted with a carboxylating agent to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: It can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated nitrogen or carbon atoms.

Scientific Research Applications

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and carboxamide groups play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a carboxamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-N-pyridin-4-ylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-10-3-1-2-9(15-10)11(16)14-8-4-6-13-7-5-8/h1-7H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZOOWVBFKEKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Chloropicolinic acid (0.50 g, 3.17 mmol) was dissolved in thionyl chloride (5.0 mL) and stirred at 25° C. for 1 hour. The thionyl chloride was evaporated, and 4-aminopyridine (0.28 g, 2.98 mmol), triethylamine (0.415 mL, 2.98 mmol) and dichloromethane (50 mL) were added. The solution was stirred at 25° C. for 18 hours. The reaction mixture was partitioned between dichloromethane (50 mL) and saturated sodium bicarbonate solution (100 mL). The organic layer was dried (sodium sulfate) and concentrated, and the residue was purified by silica gel flash column chromatography to afford the titled compound: 1H NMR (500 MHz, methanol-D4) δ ppm 7.71 (dd, J=7.9, 0.9 Hz, 1H), 7.91-7.95 (m, 2H), 8.05 (t, J=7.8 Hz, 1H), 8.20 (dd, J=7.6, 0.6 Hz, 1H), 8.43-8.52 (m, 2H). MS (ESI) m/z=335 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0.415 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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